molecular formula C12H27BrGe B1600248 Germane, bromotributyl- CAS No. 2117-37-5

Germane, bromotributyl-

Cat. No. B1600248
CAS RN: 2117-37-5
M. Wt: 323.9 g/mol
InChI Key: JTCNNBSUKPHDMI-UHFFFAOYSA-N
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Description

Germane compounds are typically used in the semiconductor industry for the deposition of germanium-containing films . They are also known to be used in the production of high-purity germanium .


Synthesis Analysis

While specific synthesis methods for “Germane, bromotributyl-” were not found, germane compounds are generally synthesized through various chemical reactions . The synthesis often involves the reaction of germanium with other compounds under controlled conditions .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Germane compounds, like “Germane, bromotributyl-”, would have a specific arrangement of germanium and other atoms .


Chemical Reactions Analysis

The chemical reactions involving germane compounds can vary widely depending on the specific compound and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . These properties are determined by the compound’s molecular structure and composition.

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For example, germane is known to be an extremely flammable gas and harmful if inhaled .

Future Directions

The future directions in the study and use of germane compounds could involve finding new applications in various industries, improving the methods of synthesis, and further studying their properties and interactions .

properties

IUPAC Name

bromo(tributyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNNBSUKPHDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467055
Record name Germane, bromotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germane, bromotributyl-

CAS RN

2117-37-5
Record name Bromotributylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, bromotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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